molecular formula C22H18N4O5S B3007449 N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893945-98-7

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B3007449
CAS No.: 893945-98-7
M. Wt: 450.47
InChI Key: SNOBXNWIHLESSX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido) and a meta-methylphenyl (m-tolyl) group at position 2. The molecular formula is C₂₂H₁₈N₄O₅S, with a molecular weight of 450.5 g/mol . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity due to the sulfone and amide groups, which may influence solubility in polar aprotic solvents.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-5-4-6-14(9-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-7-2-3-8-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOBXNWIHLESSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

Structural Characteristics

The compound's structure includes:

  • Thieno[3,4-c]pyrazole core : This moiety is known for various biological activities.
  • Dioxido and acetamide functionalities : These groups may enhance stability and reactivity.

The molecular formula is C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 392.4 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antioxidant Activity : Research has shown that compounds within the thieno[3,4-c]pyrazole class can act as antioxidants, protecting cells from oxidative stress.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, thienopyrazoles have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings

A review of the literature reveals important insights into the biological activity of this compound:

Case Study: Antioxidant Effects

In a study assessing the antioxidant properties of thienopyrazole derivatives, it was found that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxic agents. The results indicated a marked decrease in altered erythrocytes when treated with thienopyrazole derivatives compared to controls (see Table 1).

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Toxic Agent40.3 ± 4.87
Thienopyrazole12 ± 1.03

This suggests that this compound may mitigate oxidative damage.

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Further studies are required to elucidate these pathways.

Comparison with Similar Compounds

Structural Analog: Para-Tolyl Isomer

A closely related analog replaces the m-tolyl group with a para-methylphenyl (p-tolyl) substituent. Both isomers share the same molecular formula and weight but differ in substitution patterns, leading to distinct electronic and steric effects:

  • Crystallographic Behavior : While neither compound’s crystal structure is explicitly described, para-substituted analogs generally exhibit higher symmetry, which can influence packing efficiency and melting points.
Heterocyclic Core Variants

describes thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a , 11b , 12 ), which differ in core structure but share functional groups like carbonyls and nitriles:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Thieno[3,4-c]pyrazole m-Tolyl, sulfone, dioxoisoindoline 450.5 Moderate polarity (sulfone/amide)
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile 386 IR: ν(CN) 2219 cm⁻¹, ν(NH) 3436 cm⁻¹
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile 403 IR: ν(CN) 2209 cm⁻¹, ν(NH) 3423 cm⁻¹
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile 318 IR: ν(CN) 2220 cm⁻¹, ν(CO) 1719 cm⁻¹

Key Differences :

  • Core Rigidity: The thieno-pyrazole core in the target compound may exhibit greater conformational flexibility compared to the fused thiazolo-pyrimidine or pyrimido-quinazoline systems, impacting binding affinities in biological applications.
  • Functional Group Impact : The sulfone group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the nitrile and furan groups in 11a , 11b , and 12 .
Crystallographic and Validation Tools

If crystallized, the m-tolyl group’s asymmetry could complicate structure determination compared to para-substituted analogs, necessitating robust validation tools like those described in .

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